N-Acetyl Substitution Effect on CYP450 Metabolic Stability vs. N-Unsubstituted Tropane Ethers
The N-acetyl group in 1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one (2108575-44-4) blocks oxidative N-dealkylation, a primary metabolic pathway for N-unsubstituted and N-alkyl tropane ethers. In matched-pair comparisons across 8-azabicyclo[3.2.1]octane series, N-acetyl derivatives consistently exhibit reduced intrinsic clearance (CL_int) relative to their N—H or N-methyl counterparts, with CYP2D6 and CYP3A4 isoform contributions shifting measurably [1]. Though direct microsomal data for this specific compound are not publicly available, the structural precedent from related N-acetyl tropane scaffolds supports a class-level inference of differentiated metabolic liability, which is a critical parameter in CNS lead optimization cascades where brain-penetrant half-life is a key decision gate [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) in human liver microsomes |
|---|---|
| Target Compound Data | No public data; predicted to be lower (blocked N-dealkylation pathway) based on N-acetyl tropane SAR |
| Comparator Or Baseline | 3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (CAS 1820717-48-3, N—H analog): N-dealkylation active metabolic site |
| Quantified Difference | N-acetyl derivatives in the tropane class show 2- to 5-fold lower CL_int vs. N—H analogs (literature range) [1]; explicit value for 2108575-44-4 not determined. |
| Conditions | Human liver microsome assay (class-level literature data); direct matched-pair comparison pending. |
Why This Matters
Differentiated metabolic stability directly influences in vivo brain exposure and dosing regimen feasibility; selecting the wrong N-substitution state can invalidate an entire CNS PK/PD hypothesis.
- [1] Bunnelle WH, et al. Structure-activity studies and analgesic efficacy of 8-azabicyclo[3.2.1]octane derivatives. Bioorg Med Chem Lett. 2007. (N-substitution SAR: metabolic stability trends). View Source
